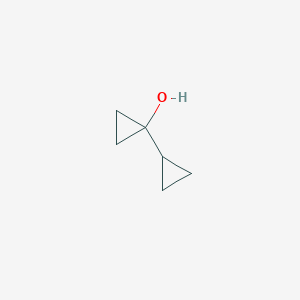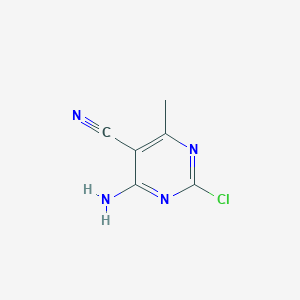
1-Hexyl-1,4-diazepane
Vue d'ensemble
Description
1-Hexyl-1,4-diazepane is a chemical compound with the molecular formula C11H24N2. It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms.
Mécanisme D'action
Target of Action
It is known that diazepine compounds, which include 1,4-diazepanes, often interact with the gamma-aminobutyric acid (gaba) neurotransmitter system . This system plays a crucial role in reducing neuronal excitability throughout the nervous system .
Mode of Action
Diazepines typically enhance the activity of gaba, an inhibitory neurotransmitter . This enhancement leads to increased inhibition of neuronal activity, resulting in effects such as sedation, muscle relaxation, and reduction of anxiety .
Biochemical Pathways
Diazepines generally influence the gabaergic pathway . By enhancing GABA activity, these compounds increase the influx of chloride ions into neurons, making them less excitable and thereby exerting a calming effect on the nervous system .
Pharmacokinetics
Diazepines are generally well-absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted via the kidneys .
Result of Action
Diazepines typically increase the frequency of chloride channel opening events, leading to hyperpolarization of the neuron and thus a decrease in neuronal excitability . This results in various physiological effects, including sedation, muscle relaxation, and anxiolytic effects .
Analyse Biochimique
Biochemical Properties
It is known that 1,4-diazepanes are important structural units with diverse biological properties and pharmaceutical importance . The synthesis of biologically active 1,4-diazepanes has been achieved through various methods, including the heterocyclization reaction .
Molecular Mechanism
It is known that 1,4-diazepanes can be synthesized via imine reductase-catalyzed intramolecular asymmetric reductive amination . This suggests that 1-Hexyl-1,4-diazepane may interact with biomolecules through similar mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of hexylamine with 1,4-dichlorobutane under basic conditions to form the diazepane ring. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux for several hours to ensure complete cyclization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1-Hexyl-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Comparaison Avec Des Composés Similaires
1,4-Diazepane: The parent compound without the hexyl group.
1,4-Oxazepane: A similar seven-membered ring compound with one oxygen atom replacing one of the nitrogen atoms.
1,4-Benzodiazepine: A well-known class of compounds with a benzene ring fused to the diazepane ring
Uniqueness: 1-Hexyl-1,4-diazepane is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties and potential biological activities. This modification can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
1-hexyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-2-3-4-5-9-13-10-6-7-12-8-11-13/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEJIWBZBJQLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine](/img/structure/B3328935.png)
![Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3328937.png)












